N,N'-Bis(salicylidène)-1,4-butanediamine

Vue d'ensemble

Description

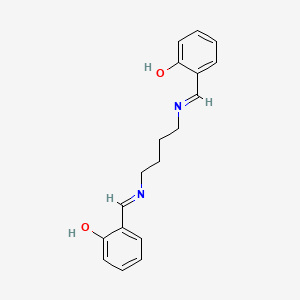

N,N’-Bis(salicylidene)-1,4-butanediamine is a Schiff base compound derived from the condensation of salicylaldehyde and 1,4-butanediamine. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Applications De Recherche Scientifique

N,N’-Bis(salicylidene)-1,4-butanediamine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N,N’-Bis(salicylidene)-1,4-butanediamine, also known as 2,2’-((Butane-1,4-diylbis(azanylylidene))bis(methanylylidene))diphenol, is a type of Schiff base compound . The primary targets of this compound are metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several diseases.

Mode of Action

N,N’-Bis(salicylidene)-1,4-butanediamine interacts with its targets by acting as a chelating agent . It forms complexes with the metal ions, stabilizing them in various oxidation states . This interaction results in changes in the properties of the metal ions, affecting their reactivity and biological activity.

Biochemical Pathways

For instance, the compound has been used as a complexing agent for on-line preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry (FI-AAS) .

Result of Action

The molecular and cellular effects of N,N’-Bis(salicylidene)-1,4-butanediamine’s action are largely dependent on the specific metal ions it interacts with. For example, the compound’s complexes with iron ions have shown antiproliferative effects on the MCF-7 breast cancer cell line . These complexes were able to generate reactive oxygen species, bind to DNA, and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-Bis(salicylidene)-1,4-butanediamine. For instance, the compound’s ability to form complexes with metal ions can be influenced by the pH of the environment . Additionally, the compound’s photochromic properties suggest that light exposure could also affect its behavior .

Analyse Biochimique

Biochemical Properties

N,N’-Bis(salicylidene)-1,4-butanediamine plays a role in biochemical reactions primarily through its ability to form complexes with metal ions . These complexes can interact with various enzymes and proteins, potentially influencing their function

Cellular Effects

The cellular effects of N,N’-Bis(salicylidene)-1,4-butanediamine are largely dependent on the specific metal ions with which it forms complexes . For instance, complexes of this compound with certain metal ions have been found to exhibit antiproliferative effects on certain cancer cell lines

Molecular Mechanism

The molecular mechanism of action of N,N’-Bis(salicylidene)-1,4-butanediamine is thought to involve the formation of complexes with metal ions, which can then interact with various biomolecules . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of N,N’-Bis(salicylidene)-1,4-butanediamine in laboratory settings can change over time. For instance, the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific experimental conditions . Detailed studies on these temporal effects are currently lacking.

Metabolic Pathways

The compound’s ability to form complexes with metal ions suggests that it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . Specific details on these metabolic pathways are currently lacking.

Transport and Distribution

The transport and distribution of N,N’-Bis(salicylidene)-1,4-butanediamine within cells and tissues are likely to be influenced by its ability to form complexes with metal ions . These complexes may interact with various transporters or binding proteins, potentially affecting the compound’s localization or accumulation . Specific details on these processes are currently lacking.

Subcellular Localization

The compound’s ability to form complexes with metal ions suggests that it may be directed to specific compartments or organelles . Specific details on these processes, including any targeting signals or post-translational modifications, are currently lacking.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N’-Bis(salicylidene)-1,4-butanediamine is typically synthesized through a condensation reaction between salicylaldehyde and 1,4-butanediamine. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-Bis(salicylidene)-1,4-butanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N’-Bis(salicylidene)ethylenediamine: A similar Schiff base compound with a shorter alkyl chain.

N,N’-Bis(salicylidene)propane-1,3-diamine: Another Schiff base with a different alkyl chain length.

Uniqueness

N,N’-Bis(salicylidene)-1,4-butanediamine is unique due to its longer alkyl chain, which can influence the stability and reactivity of its metal complexes. This compound exhibits distinct properties in terms of its coordination geometry and catalytic activity compared to its shorter-chain analogs .

Activité Biologique

N,N'-Bis(salicylidene)-1,4-butanediamine (BSB) is a Schiff base compound that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N,N'-Bis(salicylidene)-1,4-butanediamine has the molecular formula and is characterized by the presence of two salicylaldehyde moieties connected by a butanediamine linker. The compound exhibits chelating properties, allowing it to form complexes with various metal ions, which is pivotal to its biological activity.

The biological activity of BSB primarily arises from its ability to act as a chelating agent . This property enables it to interact with metal ions, influencing various biochemical pathways:

- Metal Ion Interaction : BSB forms stable complexes with metal ions such as copper (Cu), nickel (Ni), and zinc (Zn), which can modulate enzyme activity and cellular processes.

- Antiproliferative Effects : Studies have shown that BSB complexes exhibit antiproliferative effects on cancer cell lines, notably the MCF-7 breast cancer cell line. The mechanism involves the induction of apoptosis and cell cycle arrest due to metal ion interaction .

- Antimicrobial Activity : BSB has demonstrated significant antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic functions .

Anticancer Activity

BSB has been investigated for its anticancer properties. Research indicates that its metal complexes can inhibit cancer cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20.0 | Apoptosis induction |

| HeLa | 30.0 | Cell cycle arrest |

These findings suggest that BSB's interaction with metal ions can lead to enhanced cytotoxicity against cancer cells .

Antimicrobial Properties

BSB exhibits broad-spectrum antimicrobial activity:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties against common fungal pathogens.

The antimicrobial mechanism is believed to involve the chelation of essential metal ions required for microbial growth .

Case Studies

- Anticancer Study : A study conducted on the MCF-7 cell line revealed that BSB induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls .

- Antimicrobial Evaluation : In vitro tests showed that BSB exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Future Directions

Research into N,N'-Bis(salicylidene)-1,4-butanediamine continues to expand, focusing on:

- Enhanced Formulations : Developing more effective formulations or derivatives that enhance solubility and bioavailability.

- Mechanistic Studies : Further elucidating the specific biochemical pathways affected by BSB and its metal complexes.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of BSB in therapeutic applications.

Propriétés

IUPAC Name |

2-[4-[(2-hydroxyphenyl)methylideneamino]butyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17-9-3-1-7-15(17)13-19-11-5-6-12-20-14-16-8-2-4-10-18(16)22/h1-4,7-10,13-14,21-22H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJAYIGMMRQRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425671 | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-57-5 | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(salicylidene)-1,4-butanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of N,N'-Bis(salicylidene)-1,4-butanediamine in coordination chemistry?

A1: N,N'-Bis(salicylidene)-1,4-butanediamine (also known as H2L) functions as a Schiff base ligand, readily forming complexes with various metal ions. Its structure allows for the creation of diverse architectures, ranging from mononuclear to polynuclear complexes. For instance, it can act as a bridging ligand, connecting metal centers through its phenoxido groups, as observed in trinuclear copper(II)-cadmium(II) complexes. [] This bridging ability makes it particularly interesting for developing magnetic materials, as the metal-ligand interactions can influence the overall magnetic properties of the resulting complexes. []

Q2: How does the structure of N,N'-Bis(salicylidene)-1,4-butanediamine influence the magnetic properties of its metal complexes?

A2: The flexibility of the butanediamine backbone in N,N'-Bis(salicylidene)-1,4-butanediamine allows for distortions in the coordination geometry around the metal centers. Research on a series of M(II)Cu(II)3 star-shaped complexes, where M = Mn, Ni, Cu, or Zn, revealed that the distortion of the peripheral copper(II) centers, influenced by the ligand structure, played a crucial role in determining the magnetic exchange interactions within the complexes. [] This highlights the importance of ligand design in tuning the magnetic properties of metal complexes for potential applications in fields like data storage and molecular magnetism.

Q3: Beyond magnetic materials, what other applications does N,N'-Bis(salicylidene)-1,4-butanediamine have in materials science?

A3: N,N'-Bis(salicylidene)-1,4-butanediamine serves as a key component in the development of luminescent materials. For example, it can be incorporated into europium (III) complexes for potential use in white light-emitting diodes (LEDs). [] The ligand's ability to efficiently transfer energy to the europium(III) ion upon excitation with blue light contributes to the high quantum yield and sensitization efficiency observed in these complexes. [] This demonstrates the potential of N,N'-Bis(salicylidene)-1,4-butanediamine-based materials for optoelectronic applications.

Q4: Are there any studies focusing on the theoretical aspects of N,N'-Bis(salicylidene)-1,4-butanediamine and its complexes?

A4: Yes, density functional theory (DFT) calculations have been employed to understand the electronic structure and magnetic properties of N,N'-Bis(salicylidene)-1,4-butanediamine complexes. [] These computations provide insights into the magnetic exchange interactions, spin densities, and magnetic orbitals, allowing for a deeper understanding of the relationship between structure and magnetism in these systems. [] Furthermore, theoretical studies have investigated the "ambidentate" coordination behavior of the thiocyanate ion in Cd(II) complexes bridged by N,N'-Bis(salicylidene)-1,4-butanediamine derivatives. [] These calculations helped explain the observed coordination modes and provided insights into the influence of hydrogen bonding on the system's stability. []

Q5: Has N,N'-Bis(salicylidene)-1,4-butanediamine been used in developing corrosion-resistant materials?

A5: Indeed, N,N'-Bis(salicylidene)-1,4-butanediamine has been explored as a component in corrosion-resistant rubber materials for specific applications like SF6 density relays. [] The incorporation of this compound, alongside other components, contributes to the material's overall resistance to corrosion. [] This highlights the diverse applications of this Schiff base ligand beyond traditional coordination chemistry and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.